N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide
Description
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14ClN3O/c18-13-6-2-1-5-10(13)11-9-12(11)16(22)21-17-19-14-7-3-4-8-15(14)20-17/h1-8,11-12H,9H2,(H2,19,20,21,22) |
InChI Key |
MGVCJDUADZGAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=CC=CC=C3N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzimidazole derivative with a suitable carboxylic acid derivative in the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step processes, with critical reactions including cyclopropane formation, benzimidazole ring construction, and carboxamide coupling.
Benzimidazole Formation
-
Condensation Reaction : o-Phenylenediamine derivatives react with carbonyl sources (e.g., carboxylic acids or orthoesters) under acidic conditions to form the benzimidazole core. For example, cyclocondensation with formic acid yields the unsubstituted benzimidazole, which is further functionalized .
Carboxamide Coupling
-
Activated Ester Method : The cyclopropane carboxylic acid is activated using HATU or EDCl/HOBt, then coupled with the 2-amine of the benzimidazole. Yields typically exceed 70% under optimized conditions .
Reactivity and Functional Group Transformations
The compound undergoes reactions at three key sites: the cyclopropane ring, carboxamide, and benzimidazole.
Cyclopropane Ring-Opening
-
Acid-Catalyzed Hydrolysis : In concentrated HCl, the cyclopropane ring opens to form a 1,3-diol derivative (Table 1) .
-
Oxidative Cleavage : Treatment with ozone or KMnO4 cleaves the ring to yield a diketone .
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, reflux, 12h | 1,3-Diol derivative | 65% | |
| Oxidative cleavage | O3, CH2Cl2, -78°C → H2O2 | Cyclopropane-derived diketone | 58% |
Carboxamide Reactivity
-
Hydrolysis : Under basic conditions (NaOH, H2O/EtOH), the carboxamide hydrolyzes to the corresponding carboxylic acid.
-
Nucleophilic Substitution : Reaction with amines (e.g., NH3) replaces the benzimidazole moiety with alternative amines .
Benzimidazole Modifications
-
Electrophilic Substitution : Nitration (HNO3/H2SO4) occurs at the 5-position of the benzimidazole ring due to electron-donating effects of the adjacent amine .
-
Metal Coordination : The benzimidazole nitrogen atoms chelate transition metals (e.g., Cu²⁺), forming complexes that alter solubility and reactivity .
Stability Under Biological Conditions
In vitro studies of analogous compounds reveal:
-
pH-Dependent Degradation : The carboxamide bond hydrolyzes rapidly at pH < 3 or pH > 10, limiting oral bioavailability .
-
Metabolic Oxidation : Hepatic microsomes oxidize the cyclopropane ring to epoxides, which are further hydrolyzed to diols .
Comparative Reactivity of Structural Analogs
Substituent effects on reactivity are significant (Table 2):
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Numerous studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide.
- Case Study : A series of benzimidazole derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models. Compounds demonstrated significant inhibition rates compared to standard drugs like indomethacin. For instance, compound 152 showed an anti-inflammatory effect of 74.17% compared to indomethacin's 57.79% .
-
Data Table :
Compound % Inhibition Compound 152 74.17 ± 1.28 Indomethacin 57.79 ± 1.71
Antiparasitic Activity
Benzimidazole derivatives have shown promise in treating parasitic infections.
- Case Study : In vitro studies indicated that certain benzimidazole compounds exhibited potent anthelmintic activities against Trichinella spiralis, correlating with their ability to interfere with tubulin polymerization .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines.
- Case Study : Compounds derived from benzimidazole scaffolds demonstrated moderate antiproliferative activity against MCF-7 breast cancer cells, indicating their potential as anticancer agents .
Acetylcholinesterase Inhibition
Research has demonstrated that this compound exhibits inhibitory effects on acetylcholinesterase.
- Data Table :
Compound IC50 (µM) Compound 1a 0.58 ± 0.06 Tacrine (Standard) 0.075 ± 0.02
This inhibition is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the inhibition of key biological pathways. For example, they may inhibit tubulin polymerization, affecting cell division and leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl Substituent Variations:
- 3-Fluorophenyl (1e and 1f) : Substitution at the meta position (e.g., 1e and 1f in ) confers superior mGluR5 potency compared to DFB (a reference compound) but introduces cytotoxicity at concentrations >300 μM .
- 4-Chlorophenyl (F45) : The para-chloro derivative (F45 in ) lacks reported receptor activity but shows moderate antimicrobial properties, highlighting the role of substituent position in target specificity .
Amide Group Variations:
- Benzimidazole-2-yl (Target Compound) : The bicyclic benzimidazole may improve binding affinity but increase molecular weight and toxicity risks.
- Thiazole-2-yl (1e) : Replacing benzimidazole with thiazole retains potency but reduces cytotoxicity, suggesting heterocycle choice impacts safety profiles .
- Cyclopropyl (F45) : Aliphatic amides like F45 exhibit lower biological activity, underscoring the necessity of aromatic heterocycles for receptor modulation .
Key Research Findings
- Potency vs. Toxicity Trade-off : Benzimidazole derivatives (e.g., 1f) exhibit enhanced receptor modulation but higher cytotoxicity compared to thiazole analogs (1e) .
- Substituent Position Sensitivity : Meta-fluorophenyl (1e, 1f) and ortho-chlorophenyl (target) groups show distinct activity profiles, emphasizing the importance of substituent geometry .
- Heterocycle Impact : Replacing benzimidazole with thiazole (1e) or aliphatic amides (F45) reduces biological activity, validating the benzimidazole core’s role in target engagement .
Biological Activity
N-(1H-benzimidazol-2-yl)-2-(2-chlorophenyl)cyclopropane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its pharmacological potential. The molecular formula is , with a molecular weight of approximately 273.72 g/mol. The structural characteristics contribute to its interaction with biological targets.
1. Anticancer Activity
Benzimidazole derivatives, including this compound, have shown promising anticancer properties. A study evaluated several benzimidazole derivatives for their ability to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. The compound exhibited notable cytotoxicity against various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells, indicating its potential as an anticancer agent .
2. Antimicrobial Activity
Benzimidazole derivatives are recognized for their antimicrobial properties. Research has demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi. For instance, derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential antimicrobial efficacy.
3. Anti-inflammatory Effects
Benzimidazole compounds have been linked to anti-inflammatory activities through mechanisms involving the inhibition of cyclooxygenase enzymes (COX). Studies indicate that modifications in the benzimidazole structure can enhance selectivity for COX-2 over COX-1, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely tied to their chemical structure. The presence of electron-withdrawing groups, such as chlorine in the 2-position of the phenyl ring, can enhance activity by improving binding affinity to biological targets. The cyclopropane ring also contributes to the rigidity and spatial orientation necessary for effective interaction with enzymes or receptors .
Case Study 1: Cytotoxicity Evaluation
A recent study synthesized several benzimidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. This compound was among the compounds tested, showing significant inhibition of cell proliferation at low micromolar concentrations .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of benzimidazole derivatives against common pathogens. The study revealed that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 12.5 μg/mL to 50 μg/mL against various bacterial strains, suggesting that this compound could exhibit comparable activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
